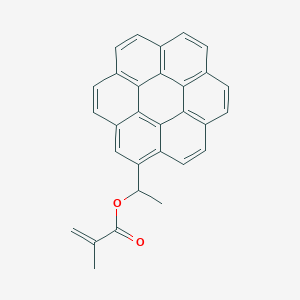![molecular formula C16H19O3P B14330277 [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid CAS No. 97531-60-7](/img/structure/B14330277.png)
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a 2-methylphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid typically involves the reaction of appropriate phosphonic acid derivatives with substituted propyl chains. One common method is the reaction of a Grignard reagent with a chlorophosphine, followed by hydrolysis to yield the phosphonic acid . Another approach involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro-substituted derivatives, while oxidation of the phosphonic acid group can produce phosphonic acid esters .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and as a probe for studying phosphonate metabolism .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases due to its ability to target bone tissue .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants and coatings .
Wirkmechanismus
The mechanism of action of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methoxyphenyl)propionic acid: Similar in structure but with a methoxy group instead of a methyl group.
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different substituents on the propyl chain.
Uniqueness: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand, enzyme inhibitor, and its potential therapeutic applications set it apart from other phosphonic acid derivatives .
Eigenschaften
CAS-Nummer |
97531-60-7 |
|---|---|
Molekularformel |
C16H19O3P |
Molekulargewicht |
290.29 g/mol |
IUPAC-Name |
[3-(2-methylphenyl)-1-phenylpropyl]phosphonic acid |
InChI |
InChI=1S/C16H19O3P/c1-13-7-5-6-8-14(13)11-12-16(20(17,18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
GUANQJMNZCJSSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


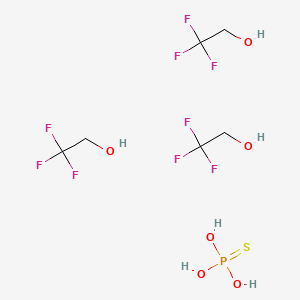
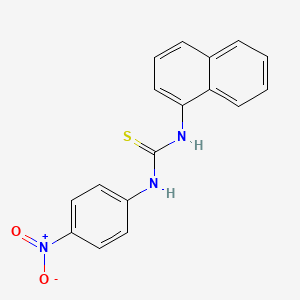
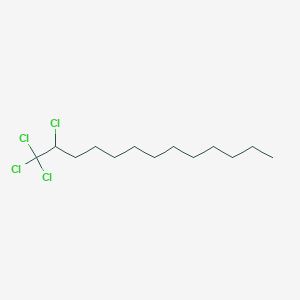
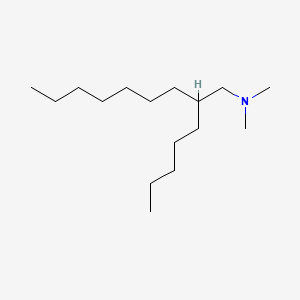
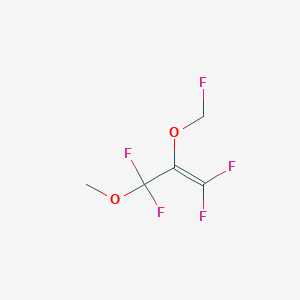
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
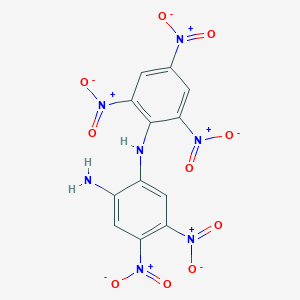
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
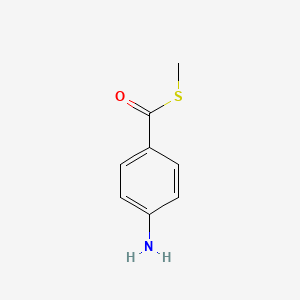
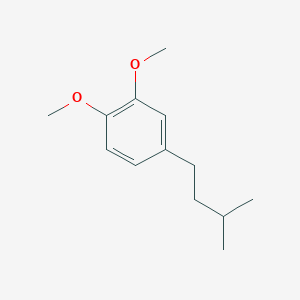
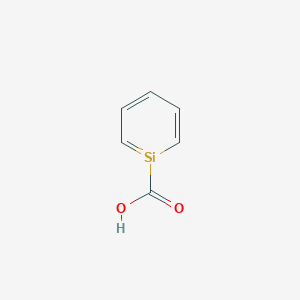
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
